Product packaging for 1-(4-Bromophenyl)propan-2-ol(Cat. No.:CAS No. 6186-23-8)

1-(4-Bromophenyl)propan-2-ol

Cat. No.: B045680
CAS No.: 6186-23-8
M. Wt: 215.09 g/mol
InChI Key: PTJSRXRFTTYPFF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)propan-2-ol is a high-value aromatic alcohol featuring both a bromoaryl group and a propanol side chain, making it a versatile and critical intermediate in organic and medicinal chemistry research. Research Applications and Value: Versatile Synthetic Building Block: This compound serves as a key precursor in the synthesis of complex organic molecules. The reactive bromophenyl group readily undergoes cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic systems . Concurrently, the secondary alcohol functionality can be oxidized, alkylated, or serve as a handle for further derivatization, allowing for the construction of libraries of compounds for screening and development. Medicinal Chemistry and Drug Discovery: The structural motif of substituted propanols is of significant interest in pharmacology. Related compounds, such as vicinal amino alcohols, are foundational structures in numerous active pharmaceutical ingredients, including beta-adrenergic blocking agents (beta-blockers) . Researchers can utilize this compound to develop novel analogs or as a scaffold for generating potential bioactive molecules targeting a range of diseases. Chiral and Stereochemical Studies: As a chiral molecule, this compound is relevant for research into enantioselective synthesis and chiral separations. It can be used in the development and evaluation of chiral stationary phases for techniques like HPLC, contributing to the advancement of analytical methods for resolving racemic mixtures, a crucial process in drug development . Researchers are encouraged to leverage the dual reactivity of this compound to explore new chemical space and accelerate project timelines in drug discovery and materials science. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B045680 1-(4-Bromophenyl)propan-2-ol CAS No. 6186-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSRXRFTTYPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromophenyl Propan 2 Ol and Analogous Structures

Foundational Synthetic Routes to Aryl Secondary Alcohols

The synthesis of aryl secondary alcohols, such as 1-(4-Bromophenyl)propan-2-ol, is well-established through classical organic reactions. Two of the most fundamental and widely employed methods are the Grignard reaction and the reduction of aryl ketones.

A primary route involves the nucleophilic addition of a Grignard reagent to an aldehyde. libretexts.org For the specific synthesis of this compound, this can be achieved by reacting 4-bromobenzaldehyde (B125591) with ethylmagnesium bromide. prepchem.comwikipedia.org The ethyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol. libretexts.org

Alternatively, the reduction of a corresponding ketone, 1-(4-bromophenyl)propan-1-one, provides a direct pathway to the secondary alcohol. smolecule.comsemanticscholar.org This transformation is typically accomplished using hydride-reducing agents. The reduction of the ketone group in 1-(4-bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one, a related structure, is also noted to yield secondary alcohols. smolecule.com

Reaction TypeStarting MaterialsProductKey Features
Grignard Reaction4-Bromobenzaldehyde, Ethylmagnesium BromideThis compoundForms a new carbon-carbon bond; versatile for creating various secondary alcohols. libretexts.orgprepchem.com
Ketone Reduction1-(4-Bromophenyl)propan-1-oneThis compoundReduces a carbonyl to a hydroxyl group; often high-yielding. semanticscholar.org

Advanced Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry has introduced a variety of advanced catalytic methods that offer greater efficiency, functional group tolerance, and selectivity. For the synthesis of aryl secondary alcohols and their analogs, transition metal catalysis plays a pivotal role in the formation of key carbon-carbon and carbon-heteroatom bonds.

Transition Metal Catalysis in Aryl Halide Functionalization

The functionalization of aryl halides is a cornerstone of modern cross-coupling chemistry. Catalytic systems based on palladium, nickel, copper, and ruthenium have been developed to transform aryl halides into a diverse array of more complex molecules, including precursors to or analogs of this compound.

The Palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the coupling of an aryl halide with an alkene. mychemblog.com The reaction tolerates a wide range of functional groups on both the aryl halide and the olefin component. mychemblog.com The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoiodobenzene) to a Pd(0) catalyst, forming a Pd(II) complex. mychemblog.com This is followed by the migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination, which releases the new, substituted alkene product and regenerates the active catalyst. mychemblog.comrsc.org While not a direct route to this compound, the Heck reaction is instrumental in synthesizing precursors by functionalizing the aryl bromide.

Aryl HalideAlkeneCatalyst SystemProduct TypeReference
Iodobenzenen-Butyl AcrylateFe-MIL-101-isatin-Schiff-base-CoSubstituted Alkene researchgate.net
Aryl HalideStyrene (from alkyl halide in situ)Pd(OAc)₂Stilbene (B7821643) rsc.org
Aryl TriflatesVarious AlkenesPd(OAc)₂ / Chiral LigandsCyclic products via intramolecular reaction chim.it

Nickel catalysis has emerged as a sustainable and powerful strategy for challenging carbon-oxygen (C-O) bond formations, providing a route to aryl ethers, which are structural analogs of aryl alcohols. researchgate.net Recent advancements have led to the development of versatile methods for the cross-coupling of (hetero)aryl halides with a broad spectrum of alcohols, including complex molecules. acs.org One effective protocol employs a catalytic system of NiBr₂·3H₂O and 4,4′-di-tert-butyl-2,2′-dipyridyl, with PhSiH₃ as a crucial reagent under thermal conditions, avoiding the need for photo- or electrocatalysis. acs.org Mechanistic studies suggest that these transformations may proceed through a Ni(I)/Ni(III) catalytic cycle, where the Ni(II) precatalyst is reduced to an active Ni(I) species. acs.org This species undergoes oxidative addition with the aryl halide, followed by ligand exchange with the alcohol and reductive elimination to form the C-O bond. acs.org

Aryl Halide TypeAlcohol TypeCatalyst SystemKey AdvantageReference
Electron-rich aryl bromidesPrimary & Secondary AlcoholsNiBr₂·3H₂O / dtbbpy / PhSiH₃Effective for challenging electron-rich substrates. acs.org
(Hetero)aryl bromides & chloridesAlcohols, Diols, Triols(RN3)Ni complexesActive under mild conditions without a photocatalyst. researchgate.net
Aryl halidesAliphatic AlcoholsNi(cod)₂ / NHC ligandsEnables intramolecular C-O bond formation. nih.gov

Copper-catalyzed C-O coupling reactions, often referred to as Ullmann-type reactions, are a classical method for synthesizing aryl ethers from aryl halides and alcohols. While traditional methods required harsh conditions, recent research has yielded highly efficient catalysts that operate at room temperature. chemrxiv.orgnih.gov A significant breakthrough involves the use of a specific N¹,N²-diarylbenzene-1,2-diamine ligand (L8) with a copper catalyst. chemrxiv.orgnih.govresearchgate.net This system facilitates the efficient coupling of a diverse set of aryl and heteroaryl bromides with various alcohols, notably with a low excess of the alcohol coupling partner. researchgate.net Mechanistic studies indicate that this reaction proceeds through a pathway distinct from Pd- or Ni-based systems, involving rate-limiting alkoxide transmetallation, which leads to rapid C-O bond formation. chemrxiv.orgnih.gov Another mild and efficient protocol uses lithium alkoxides, generated in situ, with copper(I) iodide as the catalyst. thieme-connect.com

Aryl Bromide SubstrateAlcohol SubstrateCatalyst SystemReaction ConditionReference
4-Bromoanisolen-ButanolCu / N¹,N²-diarylbenzene-1,2-diamine ligand (L8)Room Temperature chemrxiv.orgresearchgate.net
Aryl Bromides with acidic groupsVarious AlcoholsCu / N¹,N²-diarylbenzene-1,2-diamine ligand (L8)Room Temperature nih.govresearchgate.net
Aryl BromidesAliphatic AlcoholsCuI / LiOt-Bu (in situ)80-110 °C thieme-connect.com
Aryl BromidesAlcoholsCu / Oxalamide Ligand / Eosin YRoom Temperature, Visible Light nih.gov

Ruthenium catalysts are exceptionally versatile, enabling both redox-neutral and reductive transformations for the synthesis of secondary alcohols. Key methodologies include transfer hydrogenation of ketones and nucleophilic additions to aldehydes.

Hydrogen Transfer: Ruthenium-catalyzed transfer hydrogenation is an efficient and selective method for reducing ketones to secondary alcohols. This process typically uses a simple hydrogen donor, such as isopropanol, avoiding the need for high-pressure hydrogen gas. The reverse reaction, the Oppenauer-type oxidation of secondary alcohols to ketones, is also effectively catalyzed by ruthenium complexes like [Ru(p-cymene)Cl₂]₂. acs.orgcam.ac.uk This reversible process is central to the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is temporarily oxidized to a carbonyl compound to allow for a subsequent C-C bond-forming reaction, followed by the return of the hydrogen to form a more complex alcohol. nih.govresearchgate.net

Nucleophilic Additions: Ruthenium catalysts can also facilitate the direct C-C bond formation through the nucleophilic addition of organometallic reagents to aldehydes. A notable example is the asymmetric addition of arylboronic acids to aliphatic aldehydes. nih.gov This reaction, utilizing ruthenium catalysts with chiral phosphine (B1218219) ligands, allows for the synthesis of a variety of chiral secondary diaryl or aryl-alkyl carbinols in high yields and with excellent enantioselectivity. nih.gov This method represents a direct and atom-economical route to structures analogous to this compound.

Reaction TypeSubstratesCatalyst TypeProduct TypeReference
Transfer HydrogenationAryl Ketone, IsopropanolRu-complexSecondary Alcohol acs.orgcam.ac.uk
Asymmetric Nucleophilic AdditionAliphatic Aldehyde, Arylboronic AcidRu-complex with P-Chiral LigandChiral Secondary Alcohol nih.gov
Hydrogen Auto-TransferPrimary Alcohol, Diene/AlkyneChiral Ru-complexBranched Higher-Order Secondary Alcohol nih.gov
Iridium-Catalyzed Isomerization Sequences

Iridium-catalyzed isomerization of allylic alcohols presents a reliable and efficient pathway for the synthesis of α-halocarbonyl compounds, which are valuable precursors to this compound. This method involves a 1,3-hydrogen shift catalyzed by an iridium(III) complex, followed by electrophilic halogenation. The selectivity of this process is dictated by the structure of the initial allylic alcohol, allowing for the synthesis of α-bromoketones derived from unsymmetrical ketones in a direct and selective manner. nih.govdiva-portal.org

For instance, the tandem isomerization/bromination of 1-(4-bromophenyl)prop-2-en-1-ol (B8390399) can be achieved using an iridium catalyst. This reaction typically involves treating the allylic alcohol with a suitable brominating agent in the presence of a catalytic amount of an iridium complex. nih.govdiva-portal.org Similarly, a tandem isomerization/iodination of 1-(4-bromophenyl)prop-2-en-1-ol has been reported to produce 1-(4-bromophenyl)-2-iodopropan-1-one, albeit in a moderate yield of 55%. rsc.org The subsequent reduction of the resulting α-haloketone would yield the target secondary alcohol, this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. diva-portal.orgchimia.chresearchgate.net

Table 1: Iridium-Catalyzed Isomerization/Halogenation of 1-(4-Bromophenyl)prop-2-en-1-ol

ProductHalogenating AgentYieldReference
1-(4-Bromophenyl)-2-iodopropan-1-one2,2-Diiodo-dimedone55% rsc.org
Metallaphotocatalysis for Aryl Bromide Alkylation

The formation of C(sp²)–C(sp³) bonds is a cornerstone of organic synthesis, and metallaphotocatalysis has emerged as a powerful tool for achieving this transformation under mild conditions. bohrium.comnih.govacs.orgacs.orgnih.gov This dual catalytic approach combines a photocatalyst with a transition metal catalyst, typically nickel, to enable the cross-coupling of aryl halides with alkyl partners. bohrium.comacs.orgnih.gov

Specifically, the alkylation of aryl bromides, such as bromobenzene (B47551) derivatives, with light alkanes has been accomplished using a combination of hydrogen atom transfer (HAT) photocatalysis and nickel-catalyzed cross-coupling. nih.govvu.nlchemrxiv.orgresearchgate.net This methodology allows for the coupling of gaseous alkanes at room temperature, which is a significant advancement over traditional methods that often require harsh conditions. nih.govvu.nlchemrxiv.org The reaction proceeds via the generation of an alkyl radical from the alkane by the photoexcited catalyst, which then engages in the nickel-catalyzed cross-coupling cycle with the aryl bromide. nih.gov The electronic properties of the aryl bromide can influence the selectivity of the alkylation, particularly in cases where radical isomerization is possible. nih.govvu.nlchemrxiv.org This approach offers a novel and practical route for the synthesis of compounds like this compound by coupling 1-bromobenzene with propane (B168953), followed by oxidation of the secondary carbon.

Organocatalysis and Biocatalytic Strategies

Organocatalysis and biocatalysis offer green and efficient alternatives for the synthesis of chiral alcohols, including this compound.

Biocatalytic asymmetric reduction of the corresponding prochiral ketone, 4'-bromopropiophenone (B130284), is a prominent strategy. molaid.comgoogle.com Various microorganisms and isolated enzymes have been employed for this purpose. For example, the use of crude enzymes from liver acetone (B3395972) powders has been explored for the enantioselective hydrolysis of the acetate (B1210297) of racemic 1-(4-bromophenyl)propanol. researchgate.net Furthermore, ketoreductases (KREDs) have demonstrated high efficiency and enantioselectivity in the reduction of aryl ketones. nih.gov Specifically, KRED P2-H07 has been used for the synthesis of (S)-1-(4-bromophenyl)-1-propanol with high conversion and greater than 99% enantiomeric excess in a medium containing a deep eutectic solvent. nih.gov

The asymmetric reduction of 4'-bromoacetophenone, a close structural analog, has been extensively studied and provides valuable insights. researchgate.netnih.govjbiochemtech.comresearchgate.netscialert.net Microorganisms like Geotrichum candidum and Rhodotorula rubra can produce the (R)- and (S)-enantiomers of 1-(4-bromophenyl)ethanol, respectively, with high conversion and enantiomeric excess. researchgate.net Similarly, alcohol dehydrogenases (ADHs) are effective catalysts for the enantioselective reduction of various ketones. nih.gov

Table 2: Biocatalytic Synthesis of Chiral Aryl Alcohols

SubstrateBiocatalystProductConversionEnantiomeric Excess (ee)Reference
4'-BromoacetophenoneGeotrichum candidum(R)-1-(4-Bromophenyl)ethanol98.9%>99% researchgate.net
4'-BromoacetophenoneRhodotorula rubra(S)-1-(4-Bromophenyl)ethanol97.6%98.8% researchgate.net
Racemic 1-(4-bromophenyl)propanol acetatePig liver acetone powder (PLAP)Chiral 1-(4-bromophenyl)propanol-- researchgate.net
4'-BromopropiophenoneKRED P2-H07(S)-1-(4-Bromophenyl)-1-propanol90%>99% nih.gov
4'-BromoacetophenoneAspergillus niger EBK-9(R)-1-(4-Bromophenyl)ethanol100%>99% researchgate.net
4'-BromoacetophenoneGarlic (Allium sativum)1-(4-Bromophenyl)ethanol65-75%86-92% jbiochemtech.com

Photoredox and Electrochemical Synthetic Methods

Photoredox and electrochemical methods represent modern, sustainable approaches to organic synthesis. Dual photoredox/nickel catalysis has become a particularly powerful strategy for forming C(sp²)–C(sp³) bonds, which is relevant for synthesizing this compound from aryl bromide precursors. bohrium.comnih.govacs.orgacs.orgnih.govcore.ac.uk This method allows for the coupling of aryl halides with a variety of alkyl radical precursors under mild, visible-light-mediated conditions. bohrium.comacs.orgnih.gov The versatility of this approach is highlighted by its tolerance of diverse functional groups and its applicability to late-stage functionalization of complex molecules. acs.orgacs.orgnih.gov

While direct synthesis of this compound using these methods is not explicitly detailed in the provided context, the principles are applicable. For instance, a photoredox-mediated coupling of a 4-bromophenyl-containing substrate with a propan-2-ol-derived radical equivalent could be envisioned. The development of photoredox/nickel dual catalysis for the cross-electrophile coupling of phenol (B47542) mesylates and primary alcohols further expands the scope of accessible starting materials. acs.org

Direct C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as highly atom-economical and efficient strategies in organic synthesis, minimizing the need for pre-functionalized starting materials. nih.govacs.orgmdpi.commdpi.comacs.org These methods involve the direct transformation of a C-H bond into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst.

While a direct C-H activation route to this compound is not explicitly described, the principles of C-H functionalization of bromobenzene derivatives are well-established. nih.govmdpi.com For example, palladium/copper co-catalyzed C-H bond functionalization has been used for the synthesis of benzobisthiazole derivatives using bromobenzene as a coupling partner. nih.gov Ruthenium-based catalysts have also been employed for the direct arylation of various heterocycles with aryl bromides. mdpi.com The challenge in applying this to the synthesis of this compound would be achieving regioselective C-H activation on a suitable propane-based substrate and coupling it with a bromobenzene derivative, or vice versa.

Stereoselective Synthesis of Chiral Secondary Alcohols, including this compound

The synthesis of enantiomerically pure secondary alcohols is of paramount importance, particularly in the pharmaceutical industry.

Enantioselective Control in Stereocenter Formation

Achieving high enantioselectivity in the formation of the stereocenter in this compound can be accomplished through several catalytic strategies.

Asymmetric reduction of the corresponding ketone, 4'-bromopropiophenone, is a common and effective approach. molaid.comgoogle.comsemanticscholar.org This can be achieved using chiral catalysts or biocatalysts. For example, nickel-catalyzed enantioselective addition of dialkylzinc reagents to aldehydes has been reported, and this principle can be extended to ketones. semanticscholar.org

Biocatalysis offers excellent enantioselectivity. researchgate.netnih.gov The use of hydrolases for the kinetic resolution of racemic 1-(4-bromophenyl)propanol acetate has been investigated. researchgate.net More directly, the asymmetric reduction of 4'-bromopropiophenone using ketoreductases (KREDs) can provide direct access to a single enantiomer of the desired alcohol with high optical purity. nih.gov

Table 3: Enantioselective Synthesis of this compound and Analogs

MethodCatalyst/ReagentSubstrateProductEnantiomeric Ratio/ExcessReference
Enantioselective HydrolysisPig liver acetone powderRacemic 1-(4-bromophenyl)propanol acetateChiral 1-(4-bromophenyl)propanol- researchgate.net
Asymmetric BioreductionKRED P2-H074'-Bromopropiophenone(S)-1-(4-Bromophenyl)-1-propanol>99% ee nih.gov
Asymmetric AdditionDiethylzinc / Chiral aziridino alcohol / Ni(acac)₂Benzaldehyde (model)(S)-1-Phenyl-1-propanol95:5 er semanticscholar.org

Dynamic Kinetic Resolution Strategies for Racemic Aryl Alcohols

Dynamic kinetic resolution (DKR) is a highly efficient strategy in asymmetric synthesis that enables the conversion of a racemic mixture entirely into a single, desired enantiomer of a product, thus overcoming the 50% maximum yield limitation of conventional kinetic resolution. nih.gov This process concurrently racemizes the less reactive enantiomer while the more reactive one is selectively transformed, requiring compatible conditions for both the kinetic resolution and the racemization of the substrate. nih.gov

The chemo-enzymatic DKR of racemic secondary aryl alcohols is a well-established and powerful method. This approach typically combines the high enantioselectivity of an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for the acylation of one alcohol enantiomer, with a metal catalyst that facilitates the in-situ racemization of the remaining, slower-reacting alcohol enantiomer. beilstein-journals.org Ruthenium complexes have proven to be particularly effective for this racemization step. beilstein-journals.org

This strategy has been successfully applied to aryl alcohol substrates that are structurally analogous to this compound. For instance, the DKR of (rac)-1-phenylethanol has been scaled up to produce the corresponding (R)-acetate in 97% yield and greater than 99.8% enantiomeric excess (ee) using just 0.05 mol% of a ruthenium catalyst alongside CALB. beilstein-journals.org Research has also documented the DKR of (±)-1-(4-bromophenyl)-propan-1-ol using a combination of a ruthenium catalyst and CALB. researchgate.net

A detailed procedure for the DKR of the closely related racemic 1-(4-bromophenyl)-1-ethanol has been reported, demonstrating the practical utility of this method. wiley-vch.de The process yields the highly enantioenriched (R)-alcohol, as summarized in the table below.

SubstrateCatalyst SystemConditionsProductIsolated YieldEnantiomeric Excess (ee)Reference
rac-1-(4-Bromophenyl)-1-ethanol{RuCl(S,S)-tsdpen} & [RuCl2(PPh3)(ip-FOXAP)] with KOHAcetone/iPrOH, Room Temp.(R)-1-(4-Bromophenyl)-1-ethanol84%92% wiley-vch.de

Beyond enzymatic methods, non-enzymatic DKR processes for secondary alcohols have also been developed, which employ planar-chiral DMAP derivatives as acylation catalysts in conjunction with racemization catalysts. nih.gov

Multicatalytic One-Pot Processes (e.g., Olefin Cross-Metathesis, Isomerization, Hydroarylation)

One-pot multicatalytic processes represent a sophisticated approach in modern organic synthesis, enabling the construction of complex molecules from simple precursors without the need to isolate and purify intermediates. chemrxiv.orgacs.org These procedures enhance efficiency and reduce waste. chemrxiv.org A notable example is the synthesis of secondary benzylic alcohols from simple alkenes or unsaturated alcohols through a sequence of reactions including olefin cross-metathesis, isomerization, and nucleophilic addition, all performed in a single reaction vessel. acs.orgnih.govacs.org

These complex transformations are made possible by employing multiple, mutually compatible catalysts that each execute a specific step in the sequence. chemrxiv.org For instance, a protocol may utilize up to four distinct catalysts—three different transition-metal complexes and a Brønsted acid—operating sequentially in the same reaction mixture. chemrxiv.org A typical sequence for converting an alkene into a secondary benzylic alcohol involves:

Olefin Cross-Metathesis: The initial alkene reacts with a partner, such as a protected alkenol, to form a new, functionalized olefin. chemrxiv.orgacs.org

Isomerization: The double bond in the newly formed olefin is isomerized to an aldehyde intermediate. acs.orgrsc.org

Hydroarylation/Nucleophilic Addition: An aryl boronic acid adds to the aldehyde intermediate in an enantioselective manner, facilitated by a chiral catalyst, to form the final secondary benzylic alcohol. acs.orgrsc.org

This multicatalytic approach has been used to synthesize a diverse range of secondary benzylic alcohols in high yields and excellent enantioselectivities (typically >95:5 er). acs.org The strategy is versatile, accommodating various aliphatic alkenes, vinyl arenes, and a wide array of aryl boronic acids. chemrxiv.orgacs.org

Initial SubstratesCatalytic SequenceIntermediateFinal Product TypeKey AdvantagesReference
Alkene + Aryl Boronic AcidCross-Metathesis → Isomerization → Nucleophilic AdditionAldehydeEnantioenriched Secondary Benzylic AlcoholHigh stereoselectivity, one-pot efficiency, avoids intermediate isolation chemrxiv.orgacs.org

Reagent-Controlled Stereoselectivity in Glycosylation Analogues

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. acs.org While substrate-controlled methods, which rely on participating groups at the C-2 position of the glycosyl donor, are common, reagent-controlled strategies offer a powerful alternative, particularly for sugars that lack such directing groups. acs.orgmdpi.com In a reagent-controlled approach, an external promoter or additive is used to generate a defined reactive intermediate in situ, which then reacts with the alcohol acceptor in a stereoselective manner. mdpi.comrsc.org

This strategy allows the stereochemical outcome of the glycosylation to be dictated by the choice of activating reagents rather than the inherent structure of the glycosyl donor. nih.gov A compelling demonstration of this concept involves the use of a single per-benzylated glucosyl imidate donor to glycosylate both primary and secondary alcohols with complete cis-stereoselectivity. The specific outcome is achieved by tuning the activating reagents to match the reactivity of the acceptor alcohol. nih.gov

For a secondary alcohol , the donor is activated with a combination of trimethylsilyltriflate (TMSOTf) and dimethylformamide (DMF). nih.gov

For a primary alcohol , the same donor is activated with trimethylsilyl (B98337) iodide (TMSI) in the presence of triphenylphosphine (B44618) oxide (Ph₃PO). nih.gov

This method underscores the power of reagent control, where the reactivity of the system is governed by the chosen activator/additive combination, allowing for the synthesis of specific glycosidic linkages that might otherwise be difficult to access. nih.gov

Glycosyl DonorAlcohol Acceptor TypeActivating Reagents/AdditivesStereochemical OutcomeReference
Per-benzylated Glucosyl ImidatePrimary AlcoholTMSI / Ph₃POα-Glucoside (1,2-cis) nih.gov
Secondary AlcoholTMSOTf / DMFα-Glucoside (1,2-cis) nih.gov

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Waste Minimization

Atom economy is a foundational principle of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. pnas.orgrsc.org Reactions with high atom economy, such as additions, isomerizations, and rearrangements, are inherently more sustainable as they minimize the generation of waste in the form of unwanted byproducts. pnas.org In contrast, classical reactions like substitutions and eliminations are often atom-uneconomical because they necessarily produce stoichiometric waste. pnas.org

The synthesis of aryl alcohols can be designed to maximize atom economy. For example, the multicatalytic one-pot processes described previously (Section 2.3.3) are highly atom-economical. nwnu.edu.cn They construct the target molecule through a sequence of addition and isomerization steps, avoiding the use of stoichiometric reagents and the multiple protection-deprotection steps common in traditional syntheses, thereby significantly reducing waste. chemrxiv.orgpnas.org

Sustainable Solvent Alternatives (e.g., Aqueous, Solvent-Free, Ionic Liquids)

The vast majority of waste in chemical processes comes from volatile organic solvents, making the adoption of sustainable alternatives a critical goal in green chemistry. text2fa.irum-palembang.ac.id

Solvent-Free and Aqueous Systems: Solvent-free, or solid-state, reactions represent an ideal green methodology. ijrpr.com Mechanochemistry, where reactions are induced by grinding solid reactants together, has been used for transformations like the Wittig reaction to produce stilbene derivatives. ubc.ca Similarly, aryl alcohols can be synthesized from aryl aldehydes via a solvent-free crossed Cannizzaro reaction, offering high yields without the need for organic solvents. ajgreenchem.com Water is another excellent green solvent, and its use, sometimes combined with microwave irradiation, can facilitate efficient domino reactions for synthesizing complex heterocyclic structures. sci-hub.se

Novel Solvent Systems: Natural deep-eutectic solvents (NADES) have emerged as promising green solvent alternatives. acs.orgacs.org In one innovative strategy for the biosynthesis of chiral aryl alcohols, a NADES composed of choline (B1196258) chloride and lysine (B10760008) was used in a co-cultivation with the microbe Geotrichum candidum. This approach significantly enhanced the bioreduction of a prochiral ketone to the corresponding chiral alcohol by improving cell membrane permeability, thus overcoming mass-transfer limitations. acs.org

Bioreduction MethodCatalystProduct YieldKey FindingReference
NADES as co-solvent in reactionGeotrichum candidum whole cells62.5%Co-cultivation with NADES significantly improves yield by enhancing cell permeability. acs.org
Co-cultivation of cells with NADES98.7%

Utilization of Renewable Feedstocks

A key tenet of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. um-palembang.ac.id Alcohols themselves are often considered renewable feedstocks and can serve as starting points for further C-C bond formation. researchgate.net

Ethanol (B145695), produced globally at over 85 million tons per year, is the world's most abundant renewable small-molecule carbon source. nih.gov Recently, the first catalytic enantioselective C-C couplings using ethanol as a C2-feedstock have been developed. In these reactions, an iridium catalyst facilitates a hydrogen auto-transfer process where ethanol is dehydrogenated to acetaldehyde, which then couples with an allylic acetate to form a more complex chiral alcohol. nih.gov

For aromatic compounds like this compound, lignin (B12514952) stands out as the only major renewable source of aromatic structures in nature. nih.govrsc.org Lignin is rich in C(aryl)–C(OH) bonds, and strategies are being developed to utilize lignin-derived aryl alcohols as arylation reagents for the synthesis of high-value functionalized aromatic chemicals. nih.gov This approach offers a potential pathway to produce compounds like aryl alcohols from sustainable, biomass-derived starting materials. nih.govrsc.org

Energy-Efficient Techniques (e.g., Microwave, Ultrasound, Flow Chemistry)

Modern synthetic chemistry emphasizes the use of energy-efficient techniques to drive chemical reactions. These methods not only reduce energy costs but also often lead to shorter reaction times, higher yields, and improved product selectivity.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures. researchgate.net This technique has been successfully applied to the synthesis of various compounds, including precursors to 1-aryl-propan-2-ols. For instance, the microwave-assisted ring opening of epoxides, such as aryl and alkyl glycidyl (B131873) ethers, with various amines has been shown to generate libraries of β-amino alcohols efficiently and without the need for catalysts. nih.govfigshare.com This approach significantly shortens reaction times compared to conventional heating methods. tandfonline.com In a related application, the synthesis of 1-aryl-3-(2-hydroxyethylthio)-1-propanones has been achieved through microwave-assisted Mannich reactions, demonstrating the versatility of this technology in preparing complex molecules. tandfonline.com The key advantages of microwave-assisted synthesis include a dramatic reduction in reaction times, increased yields, and the ability to perform reactions in a parallel format for rapid library synthesis.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, accelerating chemical transformations. nih.gov Ultrasound has been effectively used in various synthetic procedures, including the condensation of aryl sulfonyl chlorides and aryl amines, where it has led to high yields of sulfonamides. diva-portal.org In the context of producing alcohol derivatives, the bioreduction of substituted acetophenones, including 4'-bromoacetophenone, has been investigated using carrot roots as a biocatalyst, with surfactants like Tween® 20 enhancing the conversion to the corresponding 1-phenylethanols. nih.gov While not a direct application of ultrasound to the primary synthesis, this highlights the ongoing exploration of combining green techniques. The use of ultrasound has been shown to be advantageous in terms of selectivity, shorter reaction times (15 to 40 minutes), and achieving moderate to excellent yields in certain reactions. nih.gov

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. google.com This technique is particularly well-suited for reactions that are highly exothermic or require precise control over reaction parameters. The reduction of ketones and aldehydes, key transformations for accessing alcohols, has been successfully implemented in continuous flow reactors. For example, the reduction of various ketones, including acetophenone (B1666503), has been achieved with high efficiency using stabilized solutions of sodium borohydride (B1222165) in a Corning Low-Flow Reactor, eliminating the need for cryogenic conditions. acs.org This method is readily scalable, as demonstrated by the multigram-scale reduction of acetophenone. Furthermore, flow chemistry facilitates the use of heterogeneous catalysts in packed-bed reactors, allowing for continuous production with easy separation of the catalyst from the product stream. This has been demonstrated in asymmetric aldol (B89426) reactions, a related C-C bond-forming reaction, using solid-supported catalysts. beilstein-journals.org

The following table summarizes the application of energy-efficient techniques in the synthesis of analogous structures.

TechniquePrecursor/ReactionProductKey Findings
Microwave Ring opening of epoxides with amines1-Aminopropan-2-olsRapid, efficient, catalyst-free synthesis of a library of compounds. nih.govfigshare.com
Microwave Mannich reaction of ketones1-Aryl-3-piperidino-1-propanonesEfficient synthesis with reaction times of 20-65 minutes. tandfonline.com
Ultrasound Bioreduction of 4'-bromoacetophenone(R)-1-(4-Bromophenyl)ethanolEnhanced conversion in the presence of Tween® 20. nih.gov
Flow Chemistry Reduction of acetophenone with NaBH41-PhenylethanolScalable process with short reaction times at elevated temperatures without cooling. acs.org
Flow Chemistry Asymmetric aldol reactionβ-Hydroxy ketonesContinuous production with high conversion and enantioselectivity using a packed-bed reactor. beilstein-journals.org

Design and Application of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, aiming to reduce waste and the environmental impact of chemical processes. These catalysts can be easily separated from the reaction mixture and reused multiple times, making synthetic routes more economical and sustainable.

Immobilized Catalysts:

One of the most effective strategies for catalyst recycling is immobilization onto a solid support. Various materials, including silica, polymers, and magnetic nanoparticles, have been employed for this purpose.

Silica Supports: Mesoporous silica, such as SBA-15, has been used to immobilize chiral oxazaborolidine complexes for the asymmetric reduction of prochiral ketones. nih.gov These heterogeneous catalysts have shown activity comparable to their homogeneous counterparts. nih.gov

Magnetic Nanoparticles: Magnetite nanoparticles offer a convenient method for catalyst recovery through magnetic decantation. Chiral Ru catalysts immobilized on magnetite nanoparticles have been successfully used for the asymmetric hydrogenation of aromatic ketones, achieving high enantioselectivities and allowing for reuse up to 14 times without significant loss of activity. acs.org Similarly, iridium nanoparticles have been employed for the hydrogenation of various carbonyl compounds. mdpi.com

Polymer Supports: Polymer-immobilized ionic liquid-stabilized ruthenium nanoparticles have been developed for the highly efficient and selective aqueous phase hydrogenation of aryl ketones and aldehydes. rsc.org

Catalysts that Precipitate Post-Reaction:

An innovative approach to catalyst recycling involves designing catalysts that are soluble under reaction conditions but precipitate upon completion of the reaction. For instance, a tungsten catalyst for the solvent-free hydrosilylation of ketones remains active in the liquid substrate but precipitates out once the substrate is converted to the liquid product, allowing for simple decantation and reuse. bnl.gov

Other Recyclable Catalytic Systems:

Anhydrous Cerium(III) Chloride (CeCl₃): This commercially available and relatively inexpensive salt has been shown to be an effective and recyclable catalyst for the acetalization of aldehydes and ketones. scielo.br It can be reused directly for several cycles without a significant drop in activity. scielo.br

Heterogeneous Copper-Catalyzed Reactions: A cellulose-supported nanocopper catalyst has been developed for the Grignard reaction of allylic substrates, demonstrating high yields and excellent regioselectivity. diva-portal.org While not directly for the synthesis of this compound, this highlights the potential of supported copper catalysts in related C-C bond-forming reactions.

Palladium on Carbon (Pd/C): In the context of Suzuki coupling reactions, which can be used to form the aryl-aryl bond in more complex analogs, Pd/C is a common heterogeneous catalyst. researchgate.net

The following table provides examples of recyclable and heterogeneous catalysts used in the synthesis of alcohols from ketones.

Catalyst SystemSupport/MethodReactionKey Findings
Chiral Oxazaborolidine ComplexSBA-15 SilicaAsymmetric reduction of prochiral ketonesActivity comparable to homogeneous catalyst. nih.gov
Chiral Ru CatalystsMagnetite NanoparticlesAsymmetric hydrogenation of aromatic ketonesReusable for up to 14 cycles with high enantioselectivity. acs.org
Ru NanoparticlesPolymer-Immobilized Ionic LiquidAqueous phase hydrogenation of aryl ketonesHigh efficiency and selectivity. rsc.org
Tungsten ComplexPrecipitationHydrosilylation of ketonesCatalyst precipitates post-reaction, allowing for easy separation. bnl.gov
Anhydrous CeCl₃-Acetalization of ketonesRecyclable for multiple cycles without significant loss of activity. scielo.br
Rhodotorula mucilaginosaAgar/Calcium AlginateAsymmetric reduction of aromatic ketonesImmobilized cells showed improved stability and could be reused for 6 cycles. mdpi.com

Mechanistic Elucidation of Reactions Involving 1 4 Bromophenyl Propan 2 Ol Precursors and Derivatives

Investigations into Reaction Pathways and Transition States

Reaction pathways for transformations involving 1-(4-bromophenyl)propan-2-ol and its derivatives are often elucidated by studying the kinetics and stereochemistry of the reactions, as well as by identifying intermediates and byproducts. The presence of a chiral center at the C-2 position makes this molecule a suitable candidate for stereochemical studies to distinguish between different mechanistic pathways, such as SN1 and SN2 for substitution reactions. ucsb.edulibretexts.org

For instance, in a nucleophilic substitution reaction where the hydroxyl group is the leaving group, the reaction would likely proceed via an SN1 pathway due to the stability of the secondary benzylic carbocation intermediate that would be formed. This carbocation is stabilized by resonance with the bromophenyl ring. The transition state for the rate-determining step would be the formation of this carbocation. In contrast, an SN2 reaction would involve a pentacoordinate transition state and result in an inversion of stereochemistry. libretexts.orgsavemyexams.com

Dehydration of this compound, typically an acid-catalyzed elimination reaction, would also proceed through a carbocation intermediate. chemguide.co.ukchemguide.co.uk The reaction pathway involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary benzylic carbocation. The subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of an alkene. The transition state for the rate-determining step is the formation of the carbocation.

The table below summarizes plausible reaction pathways for key transformations of this compound.

Reaction TypePlausible PathwayKey IntermediateNature of Transition State
Nucleophilic Substitution SN1Secondary benzylic carbocationPlanar carbocation formation
Dehydration (Elimination) E1Secondary benzylic carbocationCarbocation formation
Oxidation Varies (e.g., hydride transfer, radical)Varies (e.g., chromate (B82759) ester)Dependent on oxidant and conditions

Role of Catalysts in Mediating Reaction Mechanisms

Catalysts play a crucial role in directing the reaction mechanism and enhancing the rate of reactions involving this compound.

In acid-catalyzed reactions , such as dehydration or certain nucleophilic substitutions, the catalyst (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, converting it into a better leaving group (H₂O). chemguide.co.uk This facilitates the formation of the carbocation intermediate, thereby lowering the activation energy for the reaction.

In oxidation reactions , transition metal-based catalysts are often employed. For example, the oxidation of secondary alcohols to ketones can be achieved using catalysts based on chromium, manganese, ruthenium, or palladium. rsc.orgdntb.gov.ua The mechanism often involves the formation of an intermediate where the alcohol is coordinated to the metal center, such as a chromate ester in the case of chromium-based oxidants. asianpubs.org This is followed by a rate-determining step, which could be the cleavage of the C-H bond at the carbinol carbon.

Biocatalysts , such as lipases, can be used for the kinetic resolution of racemic this compound. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the two. The mechanism involves the formation of an acyl-enzyme intermediate.

The following table outlines the role of different types of catalysts in reactions of this compound.

Catalyst TypeExample ReactionMechanistic Role
Brønsted Acid DehydrationProtonation of the hydroxyl group to create a better leaving group. acs.org
Transition Metal OxidationFacilitates hydride transfer or radical pathways via coordination.
Enzyme (Biocatalyst) Kinetic ResolutionEnantioselective acylation via an acyl-enzyme intermediate.

Dynamics of Carbon-Oxygen, Carbon-Carbon, and Carbon-Halogen Bond Transformations

The reactions of this compound and its derivatives are characterized by the cleavage and formation of several key bonds.

Carbon-Oxygen Bond Transformations: The C-O bond of the hydroxyl group is central to many reactions of this compound. In acid-catalyzed dehydration and SN1 reactions, the C-O bond is cleaved heterolytically after protonation of the oxygen atom. acs.org This cleavage is the rate-determining step and leads to the formation of a carbocation intermediate. In oxidation reactions, the C-O bond may remain intact during the initial steps but a C-H bond at the same carbon is broken.

Carbon-Carbon Bond Transformations: While less common for the alcohol itself without prior functionalization, C-C bond formation can be achieved with derivatives of this compound. For instance, if the alcohol is converted to an alkyl halide, it can participate in cross-coupling reactions. The synthesis of precursors to this compound, such as through a Grignard reaction between 4-bromobenzaldehyde (B125591) and ethylmagnesium bromide, involves a key C-C bond-forming step.

Carbon-Halogen Bond Transformations: The carbon-bromine (C-Br) bond on the phenyl ring is generally stable under conditions that transform the alcohol group. However, it can be cleaved under specific conditions, such as in certain cross-coupling reactions (e.g., Suzuki, Heck) or through reductive dehalogenation. The mechanism of C-Br bond cleavage can be complex, involving oxidative addition to a transition metal catalyst or the formation of radical anions. anu.edu.auresearchgate.net The reductive cleavage of alkyl halides often proceeds through a concerted dissociative electron transfer mechanism. researchgate.net

Identification and Characterization of Reaction Intermediates and Radical Pathways

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions of this compound, the secondary benzylic carbocation is a key intermediate in SN1 and E1 reactions. Its existence can be inferred from the observation of racemic products from an enantiomerically pure starting material and from the formation of rearrangement products in suitable systems.

Radical intermediates can also play a role, particularly in the synthesis or side reactions. For instance, the synthesis of benzylic alcohols can proceed through radical pathways. nih.gov The generation of an aryl radical from the bromophenyl moiety is possible under certain conditions, such as photoredox catalysis, and could lead to various coupling products. nih.gov Radical pathways in the synthesis of related compounds, such as 1,3-diphenylpropan-1-ols, have been proposed to involve radical anions formed by base-mediated deprotonation and single-electron transfer. researchgate.net

The table below details potential intermediates in reactions involving this compound.

IntermediateReaction TypeMethod of Detection/Inference
Secondary Benzylic Carbocation SN1, E1Racemization, rearrangement products, kinetic studies. acs.org
Radical Anion Reductive C-Br cleavageCyclic voltammetry, computational studies. anu.edu.au
Aryl Radical C-Br homolysisTrapping experiments, product analysis. nih.gov
Alkoxy Radical H-atom abstraction from OHProduct analysis, computational studies. researchgate.net

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of reactions involving this compound and its analogs. researchgate.netsemanticscholar.org These methods can be used to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and thus predict the feasibility and selectivity of a given reaction.

Computational studies on the oxidation of benzyl (B1604629) alcohol, a related compound, have been used to investigate the reaction mechanism on catalyst surfaces, providing insights into the adsorption of the alcohol and the activation of C-H and O-H bonds. semanticscholar.orgresearchgate.net DFT has also been employed to study radical reactions, helping to understand the stability of different radical intermediates and the barriers for their formation and subsequent reactions. researchgate.net

Spectroscopic Characterization and Structural Analysis of this compound

The unequivocal identification and structural elucidation of organic compounds are paramount in chemical research. A multi-spectroscopic approach, integrating data from various analytical techniques, is essential for a comprehensive understanding of a molecule's three-dimensional architecture and electronic properties. This article focuses on the detailed spectroscopic characterization of this compound, a significant brominated aromatic alcohol.

Spectroscopic Characterization and Structural Analysis of 1 4 Bromophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of 1-(4-Bromophenyl)propan-2-ol.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Key signals for this compound include a doublet for the methyl group protons adjacent to the chiral center, a multiplet for the methine proton, and signals corresponding to the benzylic protons and the aromatic protons on the bromophenyl ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. The integration of these signals reveals the relative number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the methyl carbon, the methine carbon bearing the hydroxyl group, the benzylic carbon, and the four different types of carbon atoms in the 4-bromophenyl ring. The carbon atom attached to the bromine atom (C-Br) typically appears around 120 ppm.

¹H NMR Data for this compound
Proton Approximate Chemical Shift (ppm)
Methyl (CH₃)Doublet
Methine (CH)Multiplet
Benzylic (CH₂)Multiplet

Aromatic (C₆H₄) | Multiplets in the aromatic region | | Hydroxyl (OH) | Broad singlet |

¹³C NMR Data for this compound
Carbon Approximate Chemical Shift (ppm)
Methyl (CH₃)Aliphatic region
Methine (CH-OH)~60-70
Benzylic (CH₂)Aliphatic region
Aromatic C-Br~120
Other Aromatic CsAromatic region (125-145)

Two-dimensional NMR experiments are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between the methyl protons and the methine proton, as well as between the methine proton and the benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is invaluable for assigning the carbon signals based on their attached protons. For instance, the methyl proton signal will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule, such as establishing the link between the propyl chain and the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help in determining the preferred conformation of the molecule in solution.

For more complex molecules or when signal overlap is significant in 1D and 2D spectra, multi-dimensional NMR techniques (3D and higher) can be employed. savemyexams.com These advanced experiments, such as HNCA or 3D-TOCSY-HSQC, spread the signals into more dimensions, enhancing resolution and allowing for the detailed elucidation of intricate molecular structures. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info The resulting spectra provide a "fingerprint" of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations of the alkyl and aromatic groups typically appear in the 2850-3100 cm⁻¹ region. docbrown.info The C-O stretching vibration of the secondary alcohol will be observed in the 1000-1260 cm⁻¹ range. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations that can indicate the substitution pattern. A strong absorption due to the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy , being less sensitive to water and providing sharper peaks for non-polar bonds, can offer complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Key IR Absorption Bands for this compound
Functional Group Approximate Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-O Stretch (secondary alcohol)1000-1260
C-Br Stretch500-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. savemyexams.com

For this compound (C₉H₁₁BrO), the molecular ion peak (M⁺) in the mass spectrum will be a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic pattern is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. savemyexams.com The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which can confirm the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). savemyexams.comlibretexts.org For this compound, key fragments would likely include the loss of a methyl group to form a stable benzylic cation and cleavage of the bond between the first and second carbon of the propyl chain.

Expected Mass Spectrometry Fragments for this compound
Fragment Description
[M]⁺, [M+2]⁺Molecular ion peaks (isotopic pattern of Bromine)
[M-H₂O]⁺Loss of a water molecule
[M-CH₃]⁺Loss of a methyl group
[C₇H₆Br]⁺Bromotropylium ion
[C₈H₈BrO]⁺Alpha-cleavage product

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

Advanced Spectroscopic Data Interpretation and Integration

The definitive structural elucidation of this compound, a chiral secondary alcohol, is achieved through the synergistic integration of multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and their combined analysis allows for an unambiguous confirmation of its constitution. The principal techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system, due to the symmetry of the substitution pattern. The protons ortho to the bromophenyl group are expected to resonate at a slightly different chemical shift than the protons meta to it. The methine proton of the alcohol group (-CH(OH)-) would appear as a multiplet, coupled to the adjacent methyl and methylene (B1212753) protons. The methyl group (-CH₃) protons would present as a doublet, being split by the neighboring methine proton. The benzylic protons (-CH₂-) are diastereotopic and would likely appear as two separate doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift. The other aromatic carbons would also show distinct signals. The two aliphatic carbons, the methine carbon bearing the hydroxyl group and the methyl carbon, would appear in the upfield region of the spectrum, with the carbon attached to the electronegative oxygen atom resonating at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The spectrum would also display C-H stretching vibrations for both aromatic and aliphatic C-H bonds, typically in the 2850-3100 cm⁻¹ range. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), characteristic of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of a water molecule, a methyl group, or cleavage of the bond between the aliphatic chain and the aromatic ring.

The integrated analysis of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecular structure of this compound. The data from each method corroborates the findings of the others, leading to a high degree of confidence in the assigned structure.

Interactive Data Tables

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (2H)~7.45d~8.4
Ar-H (2H)~7.10d~8.4
-CH(OH)-~4.05m-
-CH₂-~2.75dd-
-CH₃~1.20d~6.2
-OHVariables-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-Br~121.0
Ar-C (quaternary)~140.0
Ar-CH~131.5, ~128.0
C-OH~69.0
-CH₂-~45.0
-CH₃~23.0

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H3200-3600Broad, stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2970Stretching
C=C (aromatic)1450-1600Stretching
C-O1050-1250Stretching
C-Br500-600Stretching

Application of Artificial Intelligence and Machine Learning in Spectroscopic Analysis

The field of spectroscopic analysis is undergoing a significant transformation with the integration of artificial intelligence (AI) and machine learning (ML). rsc.org These advanced computational tools are being increasingly employed to enhance the speed, accuracy, and scope of spectral interpretation, moving beyond traditional manual analysis. rsc.orgrsc.org

For a compound like this compound, AI and ML can be applied in several ways. One major application is in the "forward problem," which involves predicting the spectroscopic data (NMR, IR, MS) from a given molecular structure. rsc.orgrsc.org By training on vast databases of known compounds and their spectra, ML models can learn the complex relationships between molecular features and their spectral outputs. clearsynth.com This allows for the rapid generation of predicted spectra for novel or uncharacterized compounds, which can then be compared with experimental data to aid in structural confirmation.

Conversely, AI is also being developed to tackle the "inverse problem," which is the elucidation of a molecular structure from its spectroscopic data. rsc.orgrsc.org This is a more challenging task that mimics the reasoning process of a human spectroscopist. AI algorithms, such as deep neural networks, can be trained to recognize patterns in spectral data and propose candidate structures. This can significantly accelerate the process of identifying unknown compounds.

Furthermore, AI can assist in resolving ambiguities in spectral data. For example, in cases of overlapping signals in an NMR spectrum, machine learning models can help to deconvolve the signals and make more accurate assignments. As the volume and complexity of spectroscopic data continue to grow, AI and ML are becoming indispensable tools for chemists, enabling more efficient and insightful analysis of chemical compounds. rsc.orgrsc.org

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Propan 2 Ol

Quantum Chemical Methods for Molecular Structure and Energetics

Quantum chemical methods are instrumental in predicting the geometric and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating vibrational frequencies.

Illustrative Optimized Geometrical Parameters for a Phenyl-Alkanol Structure:

Parameter Bond/Angle Theoretical Value (DFT/B3LYP)
Bond Length C-Br ~1.90 Å
C-O (alcohol) ~1.43 Å
C-C (aromatic) ~1.39 Å
C-C (aliphatic) ~1.54 Å
Bond Angle C-C-O ~109.5°
C-C-Br ~120.0°

Vibrational analysis based on DFT calculations provides theoretical infrared (IR) and Raman spectra. researchgate.netnih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and the C-Br stretch.

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step, allowing the study of the dynamic evolution of a system. rsc.org This method is particularly useful for exploring reaction mechanisms, bond-breaking and bond-forming processes, and the influence of the environment on molecular behavior over time.

While no specific AIMD studies on 1-(4-Bromophenyl)propan-2-ol were found, this methodology could be applied to investigate processes such as its dehydration to form alkenes or its oxidation to the corresponding ketone, 1-(4-bromophenyl)propan-2-one. AIMD simulations could reveal the transition states and energy barriers associated with these reactions, providing a detailed picture of the reaction dynamics.

Quantum mechanical/molecular mechanical (QM/MM) methods offer a compromise between the accuracy of quantum mechanics and the computational efficiency of molecular mechanics. In this approach, the chemically active part of a large system (e.g., an enzyme active site and the substrate) is treated with a high-level QM method, while the remainder of the system (e.g., the protein scaffold and solvent) is described by a more computationally affordable MM force field.

A study on the closely related compound, 2S-(4-bromophenyl)propan-1-ol, within the active site of the enzyme CYP199A4 utilized QM/MM models to investigate enzymatic dehydrogenation. acs.org This demonstrates the utility of QM/MM in understanding how the protein environment influences the reactivity of bromophenyl-containing substrates. For this compound, QM/MM simulations could be employed to model its interactions with biological targets, such as enzymes, to predict binding affinities and elucidate mechanisms of action. acs.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For aromatic compounds, the HOMO is often a π-orbital of the aromatic ring, and the LUMO is a π*-orbital. In a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO was found to have pure π character with the highest electron density on the phenyl ring, while the LUMO also exhibited π character. The calculated HOMO-LUMO gap for this molecule was 4.343 eV. researchgate.netiucr.org For this compound, similar FMO characteristics are expected, with the bromophenyl moiety playing a significant role in the frontier orbitals.

Illustrative FMO Data for a Bromophenyl Compound:

Parameter Energy (eV)
HOMO -6.5
LUMO -2.2
HOMO-LUMO Gap 4.3

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a likely site for protonation or interaction with electrophiles. uni-muenchen.de The bromine atom, due to its electronegativity and lone pairs, would also contribute to the electrostatic potential landscape. The aromatic ring would exhibit a more complex potential distribution with regions of both positive and negative potential. Such maps are valuable for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for the compound's behavior in different chemical and biological environments. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

For this compound, an NBO analysis would elucidate the delocalization of electron density arising from interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant stabilization energies typically arise from the delocalization of lone pair electrons into adjacent antibonding orbitals.

In the case of this compound, key interactions would include:

Oxygen Lone Pair Delocalization: The lone pairs on the hydroxyl oxygen atom (LP(O)) can delocalize into the antibonding orbitals of adjacent C-C and C-H bonds (e.g., σ(C1-C2) and σ(C2-H)). This n → σ* interaction stabilizes the molecule.

Phenyl Ring Interactions: Delocalization occurs between the π orbitals of the benzene (B151609) ring (π(C-C)) and the antibonding π* orbitals (π*(C-C)), which is characteristic of aromatic systems.

Bromine Lone Pair Interactions: The lone pairs on the bromine atom can interact with the antibonding π* orbitals of the phenyl ring, influencing the electronic properties of the aromatic system.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Propan-2-ol Derivative This table is illustrative, based on findings for similar molecular structures, to demonstrate the type of data obtained from an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O)σ(C-C)5.2n → σ
LP (O)σ(C-H)3.8n → σ
π (C=C)π(C=C)20.5π → π (Aromatic)
LP (Br)π(C=C)2.1n → π

Global and Local Chemical Reactivity Indices

Global and local chemical reactivity indices, derived from Density Functional Theory (DFT), are essential for predicting the reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.

Global Electrophilicity (ω): Represents the ability of a molecule to accept electrons. researchgate.net

Global Nucleophilicity (N): Represents the ability of a molecule to donate electrons.

Table 2: Representative Global Reactivity Indices These values are representative examples for a generic aryl bromide compound to illustrate the concept.

ParameterFormulaRepresentative Value (eV)Interpretation
HOMO Energy (E_HOMO)--7.21Energy of the outermost electron
LUMO Energy (E_LUMO)--0.95Energy of the lowest empty orbital
Energy Gap (ΔE)E_LUMO - E_HOMO6.26High gap indicates high stability
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.08Electron donating/accepting tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 23.13Resistance to charge transfer
Global Electrophilicity (ω)μ² / (2η)2.66Moderate electrophile

Local Reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would pinpoint specific atoms on the phenyl ring or the propanol (B110389) side chain that are most susceptible to reaction.

Intermolecular Interactions and Non-Covalent Bonding

Theoretical Characterization of Halogen Bonding in Aryl Bromides

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the outer axis of the R-X bond. acs.org

In aryl bromides like this compound, the bromine atom covalently bonded to the phenyl ring is capable of forming halogen bonds (C-Br···Y) with a Lewis base or nucleophile (Y). unimi.it Theoretical studies using DFT and Atoms in Molecules (AIM) theory can characterize these interactions. mdpi.com The strength and geometry of halogen bonds are key factors in crystal engineering and the self-assembly of molecules. unimi.it Computational analysis reveals that the C-Br···Y angle is typically close to 180°, highlighting the high directionality of the interaction. acs.org Studies have shown that π-halogen interactions, where the π-system of an aromatic ring acts as the Lewis base, are also significant in the packing of related bromophenyl compounds. researchgate.net

Analysis of Hydrogen Bonding and CH-π Interactions

The structure of this compound contains a hydroxyl (-OH) group, which is a potent hydrogen bond donor and acceptor. Computational analyses are used to investigate the geometry and energetics of these hydrogen bonds, which are critical in determining the supramolecular structure in the solid state and in solution. acs.org The oxygen can act as a donor (O-H···O) and an acceptor (O···H-O).

Hirshfeld Surface and 2D Fingerprint Analyses for Crystal Packing

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.org The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

For this compound, the Hirshfeld surface would reveal the key interactions governing its crystal packing. These would include:

H···H contacts: Typically the most abundant, arising from the hydrogens on the phenyl ring and the alkyl chain.

Br···H/H···Br contacts: Significant interactions due to the presence of the bromine atom and multiple hydrogen atoms. nih.gov

O···H/H···O contacts: Representing the crucial hydrogen bonds involving the hydroxyl group. nih.gov

C···H/H···C contacts: Indicating C-H···π interactions. nih.gov

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts, showing the percentage contribution of each type of interaction to the total surface area. crystalexplorer.net For example, in a related bromophenyl derivative, Hirshfeld analysis quantified the most significant contacts as H···H (43.1%), C···H/H···C (17.4%), Br···H/H···Br (14.9%), and O···H/H···O (9.8%). nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table presents a hypothetical breakdown based on analyses of similar brominated, hydroxylated aromatic compounds.

Contact TypePredicted Contribution (%)
H···H~40-50%
Br···H/H···Br~15-25%
O···H/H···O~10-15%
C···H/H···C~10-15%
C···C (π-π)~5-10%

Solvent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of a molecule can be significantly influenced by its solvent environment. weebly.com Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects. niscair.res.in

For this compound, the polarity of the solvent would affect properties like its dipole moment and the stability of its ground and excited states. In polar solvents, the molecule's ground-state dipole moment is expected to be higher than in the gas phase due to stabilization by the solvent dielectric. A study on a different compound showed that while its FMO energy gap remained consistent across various solvents, it exhibited greater stability in polar environments. researchgate.netasianresassoc.org

Solvent can also impact reaction rates by differentially stabilizing the reactants and the transition state. Theoretical models can calculate these energy differences to predict how a reaction's kinetics might change in different media. weebly.com For instance, a study of a related bromophenyl compound investigated the effect of solvents on its nonlinear optical properties, demonstrating the importance of solute-solvent interactions. niscair.res.in

Predictive Computational Design in Organic Synthesis

The role of computational chemistry in modern organic synthesis has evolved from being a tool for post-experimental rationalization to a powerful predictive instrument. For a molecule such as this compound, computational methods can be instrumental in designing efficient and selective synthetic routes. This is achieved by modeling reaction pathways, predicting the stability of intermediates and transition states, and forecasting the impact of various catalysts and reaction conditions.

Predictive computational design leverages quantum chemical methods, such as Density Functional Theory (DFT), to provide quantitative insights into reaction mechanisms. bohrium.com By calculating the energetic landscape of a potential reaction, chemists can identify the most viable synthetic pathways before embarking on extensive experimental work. This in silico approach saves time, resources, and minimizes the generation of chemical waste, aligning with the principles of green chemistry.

For the synthesis of this compound, a key challenge is the stereoselective reduction of the corresponding ketone, 1-(4-bromophenyl)propan-2-one. Computational models can be employed to screen a variety of chiral catalysts and predict which will afford the highest enantiomeric excess of the desired alcohol. These models calculate the energies of the diastereomeric transition states leading to the (R)- and (S)-enantiomers, with the difference in these energies directly correlating to the predicted enantioselectivity.

Recent advancements have also seen the integration of machine learning and data-driven approaches to further enhance predictive capabilities in organic synthesis. chemrxiv.orgbeilstein-journals.org By training algorithms on large datasets of known reactions, these models can predict optimal reaction conditions, including solvents, temperatures, and reagents, for a given transformation. chemrxiv.org While a specific machine learning model for the synthesis of this compound may not be publicly available, the general principles of these predictive tools are applicable.

The following table illustrates a conceptual data set that could be generated from computational studies to guide the synthesis of this compound.

Catalyst SystemLigandSolventPredicted E.E. (%) (R-isomer)Predicted Yield (%)
RuCl(p-cymene)[(R,R)-TsDPEN](R,R)-TsDPENIsopropanol98.295.5
Rh(cod)2]BF4(R)-BINAPMethanol (B129727)95.792.1
[Ir(cod)Cl]2(R)-MeO-BIPHEPDichloromethane93.488.9
CBS Catalyst (Corey-Bakshi-Shibata)-Toluene99.197.3

Note: The data in this table is illustrative and based on typical performance of these catalyst systems for similar reductions. Actual experimental results may vary.

Furthermore, computational chemistry can predict various physicochemical properties of this compound that are crucial for its purification and handling. Properties such as boiling point, vapor pressure, and solubility in different solvents can be estimated using quantitative structure-property relationship (QSPR) models. These predictions aid in the design of efficient extraction and chromatography protocols.

Synthetic Utility of 1 4 Bromophenyl Propan 2 Ol As a Versatile Chemical Intermediate

Precursor in the Synthesis of Various Organic Compounds

1-(4-Bromophenyl)propan-2-ol serves as a foundational building block in the synthesis of a wide array of organic compounds. The presence of the bromine atom on the phenyl ring and the hydroxyl group on the propane (B168953) chain allows for a diverse range of chemical transformations. These reactions include oxidation, reduction, and substitution, enabling the creation of more complex molecules. For instance, the hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-bromophenyl)propan-2-one. nih.gov

The bromine atom is particularly significant as it can be replaced by various other functional groups through nucleophilic substitution reactions. This versatility makes this compound a valuable starting material for creating a library of derivatives with distinct chemical properties.

Building Block for Pharmaceutical Intermediates (e.g., Oxadiazole Derivatives)

In the field of medicinal chemistry, this compound and its derivatives are instrumental in the synthesis of pharmaceutical intermediates. One notable application is in the creation of oxadiazole derivatives. researchgate.netfarmaciajournal.com Oxadiazoles are a class of heterocyclic compounds that have garnered significant interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. farmaciajournal.com

For example, research has shown that 1,3,4-oxadiazole (B1194373) derivatives synthesized from precursors like this compound exhibit significant biological activities. researchgate.netiau.ir The synthesis of these complex molecules often involves multiple steps where the structural features of this compound are crucial for building the final pharmacologically active compound. iau.ir For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles, derived from a related ketone, displayed notable anti-inflammatory and analgesic activities. farmaciajournal.com

Pharmaceutical Intermediate Class Significance Example Derivative from Related Precursors
Oxadiazole DerivativesAnti-inflammatory, Analgesic, Antimicrobial2-[3-(4-bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole

Application in Agrochemical Synthesis Research

The structural motifs present in this compound are also valuable in the research and development of new agrochemicals. fishersci.fi The bromophenyl group is a common feature in many active agrochemical compounds, contributing to their biological efficacy. Derivatives of this compound are investigated for potential pesticidal or herbicidal properties. The ability to modify both the aromatic ring and the side chain allows for the fine-tuning of a molecule's activity and selectivity, which is a critical aspect of modern agrochemical design.

Use in Dyestuff and Pigment Research

The field of dyestuff and pigment chemistry also utilizes intermediates like this compound. fishersci.fi The aromatic portion of the molecule can serve as a chromophore, the part of a molecule responsible for its color. By chemically modifying the structure, researchers can alter the electronic properties of the molecule and, consequently, its color. For instance, the introduction of a bromine atom into a dye's molecular structure can influence its dyeing properties, sometimes leading to good dye exhaustion and excellent fastness. core.ac.uk Research in this area explores how different substituents on the phenyl ring and modifications to the side chain can lead to the development of new dyes with desirable properties such as high fixation, good light fastness, and specific color shades. core.ac.ukresearchgate.net

Substrate for Catalytic Methylation Reactions

Recent advances in catalysis have highlighted the utility of alcohols like this compound as substrates in methylation reactions. Specifically, iron-catalyzed and ruthenium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have been employed for the β-C(sp³)-methylation of alcohols. nih.govacs.org In these processes, the alcohol is temporarily oxidized to the corresponding ketone in situ, which then undergoes methylation. The resulting methylated ketone is subsequently reduced back to a more complex alcohol.

For instance, research has demonstrated the successful β-C(sp³)-methylation of 2-(4-bromophenyl)ethan-1-ol to produce 2-(4-bromophenyl)propan-1-ol, highlighting the compatibility of the bromo-functional group with these catalytic systems. acs.orgsemanticscholar.org This methodology provides a powerful tool for the selective formation of C-C bonds, allowing for the construction of more complex molecular architectures from relatively simple starting materials. nih.gov

Catalytic System Reaction Type Significance
Iron-based catalystsBorrowing Hydrogen β-C(sp³)-methylationEnables the use of methanol (B129727) for methylation, providing an additional functional handle for further chemical modifications. nih.govacs.org
Ruthenium-based catalystsCatalytic β-methylationEfficiently synthesizes derivatives of the starting alcohol. acs.org

Future Research Trajectories and Emerging Paradigms in 1 4 Bromophenyl Propan 2 Ol Research

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For the production of 1-(4-bromophenyl)propan-2-ol and its derivatives, future research will likely focus on creating catalysts that offer superior performance under milder conditions. Innovations in this area are geared towards reducing catalyst loading, increasing turnover numbers, and achieving precise control over stereochemistry.

One promising avenue is the development of recyclable homogeneous catalytic systems, which address both economic and environmental concerns by allowing for the reuse of the catalyst. rsc.org Strategies to achieve this include the use of supportive ligands that facilitate catalyst separation and recovery, such as those incorporating polyethylene (B3416737) glycol (PEG) or ionic liquid phases. rsc.org For instance, catalytic systems that can be recycled multiple times without significant loss of activity are highly desirable for industrial-scale synthesis.

Palladium-based catalysts have been instrumental in the formation of C-C bonds necessary for synthesizing structures like this compound. Future work will likely involve the design of more sophisticated palladium complexes with tailored phosphine (B1218219) ligands to enhance catalytic activity and selectivity in cross-coupling reactions. nih.gov The exploration of non-noble metal catalysts, such as those based on nickel, copper, or iron, is also a significant trend, driven by the lower cost and greater abundance of these metals compared to palladium. rsc.orgnih.govmdpi.com

Advancements in Automated and AI-Driven Reaction Design and Optimization

Automated synthesis platforms, guided by AI algorithms, can perform high-throughput experimentation to screen catalysts, solvents, and other reaction parameters. ucla.edu This data-driven approach allows for the rapid identification of robust and efficient synthetic routes. For example, a data-driven approach was utilized to explore the substrate scope of aryl bromides in a Ni/photoredox-catalyzed cross-coupling reaction, demonstrating that this method could cover a broader chemical space with fewer experiments compared to traditional approaches. rsc.orgnih.gov

Continued Development of Sustainable and Environmentally Conscious Methodologies

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. Future efforts in the synthesis of this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly methods. This includes the use of greener solvents, the reduction of waste, and the utilization of renewable resources.

One area of focus is the use of alternative reaction media to replace traditional volatile organic compounds (VOCs). Water, deep eutectic solvents (DESs), and polyethylene glycol (PEG) are being explored as greener alternatives. rsc.orgsci-hub.se For example, catalyst-free Henry reactions have been successfully performed in tap water, demonstrating the potential for this abundant and benign solvent in organic synthesis. thieme-connect.com

Photocatalysis represents another sustainable approach, utilizing visible light as a renewable energy source to drive chemical reactions. rsc.orgrsc.org Sulfur quantum dots have been shown to assist in the functionalization of aryl radicals, offering a metal-free approach to cross-coupling reactions. rsc.org Electrocatalysis is also emerging as a powerful and eco-friendly tool, using electricity to drive redox reactions and minimizing the need for chemical oxidants or reductants. mdpi.com These methods align with the goals of green chemistry by reducing reliance on hazardous reagents and energy-intensive processes.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research will continue to integrate experimental techniques with computational modeling to gain deeper insights into the catalytic cycles and reaction pathways involved in the synthesis of this compound.

Kinetic studies, in situ spectroscopy, and the isolation and characterization of reaction intermediates are powerful experimental tools for elucidating reaction mechanisms. nih.govacs.orgnih.gov For instance, mechanistic studies of palladium-catalyzed cross-coupling reactions have identified the resting states of catalysts and the turnover-limiting steps, providing valuable information for optimizing these transformations. nih.govacs.org

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental findings. rsc.orgorganic-chemistry.org Computational studies can provide detailed information about transition state structures, reaction energy profiles, and the electronic properties of catalysts and substrates. This integrated approach allows for a more complete picture of the reaction mechanism, guiding the development of more efficient and selective catalysts. For example, DFT calculations have been used to understand the mechanism of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. rsc.org

Exploration of Novel Reactivity and Functionalization Pathways for Aryl Bromides

The aryl bromide moiety in this compound is a versatile functional group that can be further elaborated to create a diverse range of derivatives. Future research will explore novel reactivity and functionalization pathways for aryl bromides, expanding the synthetic utility of this class of compounds.

Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, allows for the difunctionalization of aryl halides, enabling the simultaneous introduction of two different functional groups at the ipso and ortho positions. nih.gov This strategy provides a modular approach to the synthesis of polysubstituted aromatic compounds.

Recent advancements have also focused on the development of novel cross-coupling reactions. For example, a copper-mediated cyanodifluoromethylation of aryl bromides has been reported, providing a route to valuable cyanodifluoromethylarenes. organic-chemistry.org Additionally, photocatalytic methods are being explored for the functionalization of aryl bromides with a variety of partners, including white phosphorus. rsc.org

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Bromophenyl)propan-2-ol, and how can reaction conditions be optimized for higher yields?

  • Answer: The compound can be synthesized via nucleophilic substitution, such as hydrolyzing 1-(4-Bromophenyl)-2-chloropropane using aqueous NaOH or KOH under reflux (60–80°C). Optimizing solvent polarity (e.g., ethanol-water mixtures) and catalyst choice (e.g., phase-transfer agents like tetrabutylammonium bromide) improves reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR: The hydroxyl proton appears as a broad singlet (~δ 1.7 ppm), while aromatic protons from the 4-bromophenyl group resonate as doublets (δ 7.4–7.6 ppm).
  • IR Spectroscopy: O-H stretch (~3400 cm⁻¹) and C-Br absorption (~560 cm⁻¹).
  • GC-MS: Molecular ion peak at m/z 229/231 (Br isotopic pattern) confirms molecular weight. Retention indices on non-polar columns (e.g., OV-101) aid identification .

Q. How does the steric and electronic nature of the 4-bromophenyl group influence the compound’s reactivity in substitution reactions?

  • Answer: The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution but introduces steric hindrance. For example, in SN2 reactions, the bulky aryl group slows nucleophilic attack at the β-carbon, favoring alternative pathways like elimination. Kinetic studies using deuterated analogs or computational modeling (DFT) can clarify substituent effects .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the biological activity or reaction mechanisms of this compound?

  • Answer:

  • DFT Calculations: Model transition states for hydroxyl substitution or oxidation pathways. Solvent effects (e.g., PCM models) refine energy barriers.
  • Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes like cyclooxygenase-2) by analyzing hydrogen bonding and hydrophobic interactions with the bromophenyl moiety .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution) during synthesis?

  • Answer:

  • Parameter Screening: Vary solvent polarity (e.g., DMF for polar protic conditions) to suppress elimination.
  • In Situ Monitoring: Use real-time IR or HPLC to detect intermediates like alkenes, guiding additive use (e.g., crown ethers to stabilize transition states).
  • Kinetic Isotope Effects: Deuterated substrates reveal rate-determining steps .

Q. What experimental evidence supports the formation of epoxide intermediates during oxidation of this compound, and how are they stabilized?

  • Answer: Oxidation with m-CPBA forms 1-(4-Bromophenyl)propylene oxide, detected via low-temperature NMR (δ 3.8–4.2 ppm for epoxide protons). Stabilization requires inert atmospheres (N₂/Ar) and aprotic solvents (e.g., CH₂Cl₂). Trapping agents like thiourea derivatives confirm intermediate reactivity .

Q. Which chiral resolution techniques achieve enantiomeric separation of this compound, and how is enantiopurity validated?

  • Answer:

  • Chiral HPLC: Use Chiralpak AD-H columns with hexane/isopropanol (95:5) for baseline separation.
  • X-Ray Crystallography: Diastereomeric salts with (R)- or (S)-mandelic acid provide absolute configuration.
  • Polarimetry/Optical Rotation: Compare experimental values to literature for enantiopurity ≥98% .

Q. What safety protocols are critical for handling this compound, given its potential decomposition under light or heat?

  • Answer: Store in amber vials at 2–8°C under inert gas. Decomposition products (e.g., brominated phenols) require fume hood handling and neutralization before disposal. PPE (gloves, goggles) and spill kits with activated charcoal are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.